molecular formula C12H22O2 B145291 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal CAS No. 130675-15-9

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal

Cat. No.: B145291
CAS No.: 130675-15-9
M. Wt: 198.30 g/mol
InChI Key: RMSSTDDQDYGBHH-GFCCVEGCSA-N
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Description

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal: is an organic compound with the molecular formula C12H22O2 It is a member of the aldehyde family and is characterized by the presence of a hydroxyl group and an ethenyl group attached to a dimethyloctanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as citronellal.

    Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the desired position.

    Ethenylation: The hydroxylated intermediate is then subjected to ethenylation to introduce the ethenyl group.

    Oxidation: The final step involves the oxidation of the intermediate to form the aldehyde group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 3-Ethenyl-7-hydroxy-3,7-dimethyloctanoic acid.

    Reduction: 3-Ethenyl-7-hydroxy-3,7-dimethyloctanol.

    Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ethenyl groups may also contribute to its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3,7-dimethyloctanal: Similar structure but lacks the ethenyl group.

    3,7-Dimethyl-7-hydroxyoctan-1-al: Another name for 7-Hydroxy-3,7-dimethyloctanal.

    Hydroxycitronellal: Known for its use in perfumery, has a similar backbone but different functional groups.

Uniqueness

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is unique due to the presence of both the ethenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

130675-15-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(3R)-3-ethenyl-7-hydroxy-3,7-dimethyloctanal

InChI

InChI=1S/C12H22O2/c1-5-12(4,9-10-13)8-6-7-11(2,3)14/h5,10,14H,1,6-9H2,2-4H3/t12-/m1/s1

InChI Key

RMSSTDDQDYGBHH-GFCCVEGCSA-N

Isomeric SMILES

C[C@@](CCCC(C)(C)O)(CC=O)C=C

SMILES

CC(C)(CCCC(C)(CC=O)C=C)O

Canonical SMILES

CC(C)(CCCC(C)(CC=O)C=C)O

Synonyms

(R)-7-HYDROXY-3,7-DIMETHYL-3-VINYL-OCTANAL

Origin of Product

United States

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